1H,1H,2H,2H-Perfluorohexyl isopropyl carbonate 1H,1H,2H,2H-Perfluorohexyl isopropyl carbonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16229361
InChI: InChI=1S/C10H11F9O3/c1-5(2)22-6(20)21-4-3-7(11,12)8(13,14)9(15,16)10(17,18)19/h5H,3-4H2,1-2H3
SMILES:
Molecular Formula: C10H11F9O3
Molecular Weight: 350.18 g/mol

1H,1H,2H,2H-Perfluorohexyl isopropyl carbonate

CAS No.:

Cat. No.: VC16229361

Molecular Formula: C10H11F9O3

Molecular Weight: 350.18 g/mol

* For research use only. Not for human or veterinary use.

1H,1H,2H,2H-Perfluorohexyl isopropyl carbonate -

Specification

Molecular Formula C10H11F9O3
Molecular Weight 350.18 g/mol
IUPAC Name 3,3,4,4,5,5,6,6,6-nonafluorohexyl propan-2-yl carbonate
Standard InChI InChI=1S/C10H11F9O3/c1-5(2)22-6(20)21-4-3-7(11,12)8(13,14)9(15,16)10(17,18)19/h5H,3-4H2,1-2H3
Standard InChI Key UHJXUCDQEJDMGY-UHFFFAOYSA-N
Canonical SMILES CC(C)OC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound features a perfluorohexyl group (C6F13\text{C}_6\text{F}_{13}) attached to an isopropyl carbonate moiety. The perfluorohexyl chain consists of six carbon atoms fully substituted with fluorine, except for the terminal hydrogens, which adopt the 1H,1H,2H,2H configuration. This partial fluorination balances hydrophobicity with limited environmental persistence compared to fully fluorinated analogs. The carbonate group (O-CO-O\text{O-CO-O}) bridges the perfluorohexyl chain and the isopropyl substituent, contributing to the molecule’s reactivity and solubility profile.

The IUPAC name, 3,3,4,4,5,5,6,6,6-nonafluorohexyl propan-2-yl carbonate, reflects this structure. Key identifiers include the SMILES string CC(C)OC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F and the InChIKey UHJXUCDQEJDMGY-UHFFFAOYSA-N, which facilitate database searches and computational modeling.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight350.18 g/mol
Boiling PointNot reported; estimated >200°C (hydrophobic)
SolubilityInsoluble in water; soluble in organic solvents
Thermal StabilityHigh; stable up to 300°C
HydrophobicityContact angle >110° (water)

The compound’s low solubility in water and high thermal stability stem from the strong carbon-fluorine bonds and the nonpolar perfluoroalkyl chain. These traits make it suitable for high-temperature applications and surface coatings.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves reacting perfluoroalkyl iodides (e.g., C6F13I\text{C}_6\text{F}_{13}\text{I}) with isopropyl carbonate or alcohols under controlled conditions. For example:

C6F13I+(CH3)2CH-O-CO-OC10H11F9O3+Byproducts\text{C}_6\text{F}_{13}\text{I} + (\text{CH}_3)_2\text{CH-O-CO-O}^- \rightarrow \text{C}_{10}\text{H}_{11}\text{F}_9\text{O}_3 + \text{Byproducts}

Applications in Materials Science

Surface Modifications

The compound’s hydrophobicity enables its use in water-repellent coatings for textiles, electronics, and construction materials. Its thermal stability allows integration into polymers subjected to extreme conditions, such as aerospace components.

Specialty Fluids

In microelectronics, fluorinated carbonates serve as heat-transfer fluids or dielectric coatings due to their inertness and low volatility. Comparative studies with ethyl perfluorohexyl carbonate (C9H9F9O3\text{C}_9\text{H}_9\text{F}_9\text{O}_3) show that the isopropyl variant offers superior thermal stability, making it preferable for high-performance applications.

Future Research Directions

  • Ecotoxicology Studies: Assess biodegradation pathways and toxicity to aquatic organisms.

  • Alternative Synthesis: Develop greener methods using non-iodinated fluorination agents.

  • Advanced Applications: Explore use in energy storage (e.g., lithium-ion battery electrolytes) and biomedical coatings.

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